
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.7 g/mol . This compound is a derivative of pyridine, featuring a methanesulfonyl group attached to the pyridine ring and an amine group attached to the methylene carbon.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloropyridine as the starting material.
Methanesulfonylation: The pyridine ring is subjected to methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine .
Amination: The resulting methanesulfonylpyridine is then reacted with methylamine to introduce the amine group.
Hydrochloride Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield.
Analyse Des Réactions Chimiques
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide .
Reduction: The methanesulfonyl group can be reduced to a methylthio group .
Substitution Reactions: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like sodium borohydride .
Substitution: Using electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Pyridine N-oxide: from oxidation.
Methylthiopyridine: from reduction.
Various substituted amine derivatives from substitution reactions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: is unique due to its specific structural features. Similar compounds include:
Pyridine derivatives: Other pyridine-based compounds with different substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different heterocycles.
Amine derivatives: Other amine-containing compounds with varying functional groups.
These compounds differ in their reactivity, biological activity, and applications, highlighting the uniqueness of This compound .
Propriétés
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQFRQCDSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)


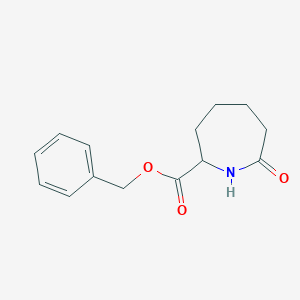
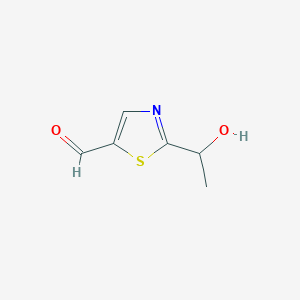
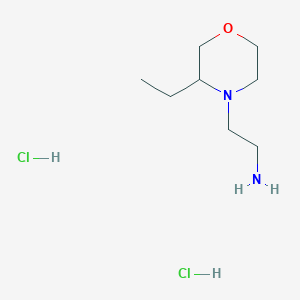
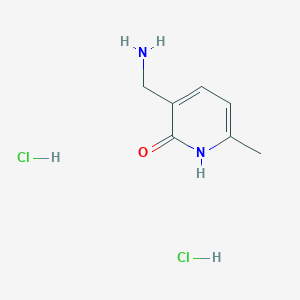

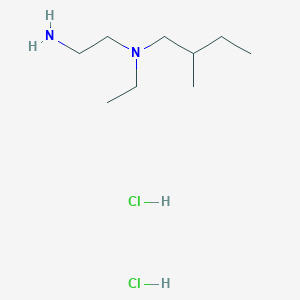
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)
